3-Iodocyclobutane-1,1-dicarboxylic acid
Description
Significance of Cyclobutane (B1203170) Ring Systems in Chemical Architecture
Cyclobutane ring systems, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as privileged scaffolds in medicinal chemistry and materials science. Their importance stems from a unique combination of properties that differentiate them from more common cyclic and acyclic structures. The puckered, three-dimensional conformation of the cyclobutane ring provides a rigid framework that can enforce specific spatial arrangements of functional groups, a critical feature for optimizing molecular interactions with biological targets. okstate.edu
Compared to planar aromatic rings, the C(sp³)-rich nature of the cyclobutane core offers improved solubility and metabolic profiles, which are highly desirable attributes in drug discovery. Furthermore, the strain energy of the cyclobutane ring (approximately 26 kcal/mol) can be harnessed to facilitate unique chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures. substack.com
Evolution of Halogenated Cyclobutane Derivatives in Synthetic Methodology
The introduction of halogen atoms onto the cyclobutane scaffold significantly broadens its synthetic utility. Halogenated derivatives serve as versatile intermediates, with the carbon-halogen bond acting as a key functional handle for a wide range of transformations. Historically, the preparation of such compounds often involved harsh conditions and resulted in mixtures of products. However, the evolution of synthetic methodology has led to more refined and selective halogenation techniques.
Modern methods, including radical halogenation and various organocatalytic and metal-mediated processes, allow for greater control over the position and stereochemistry of the halogen substituent. This has enabled the synthesis of a diverse library of halogenated cyclobutane building blocks, each with a distinct reactivity profile ready to be exploited in complex synthetic sequences.
Unique Reactivity Profile of 3-Iodocyclobutane-1,1-dicarboxylic Acid as a Multifunctional Building Block
This compound is a quintessential example of a multifunctional building block, where each component of the molecule contributes to a rich and versatile reactivity profile.
The Iodide Moiety: The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. More importantly, it serves as a highly effective handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, onto the cyclobutane core. osu.edu
The Gem-Dicarboxylic Acid Group: The 1,1-dicarboxylic acid functionality provides several strategic advantages. It can be converted into esters, amides, or acid chlorides, enabling further derivatization. google.com The presence of two carboxylic acid groups also allows for the formation of cyclic structures, such as anhydrides or coordination complexes with metal ions. Furthermore, gem-dicarboxylic acids can undergo selective mono-decarboxylation to yield a single carboxylic acid, or be used to control the stereochemistry of adjacent centers.
The orthogonal nature of these functional groups—the reactivity of the iodide being distinct from that of the carboxylic acids—allows for a stepwise and controlled elaboration of the molecular framework, making this compound a powerful tool for building complex molecular architectures.
Interactive Data Table: Physicochemical Properties of this compound orgsyn.org
| Property | Value |
| Molecular Formula | C₆H₇IO₄ |
| Molecular Weight | 270.02 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2940944-31-8 |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Historical Trajectories and Modern Advancements in the Synthesis of Cyclobutane-1,1-dicarboxylic Acid Scaffolds
The synthesis of the core cyclobutane-1,1-dicarboxylic acid scaffold has a long history, with early methods often relying on the condensation of diethyl malonate with 1,3-dihalopropanes. A well-established procedure involves the reaction of ethyl malonate with trimethylene bromide in the presence of sodium ethoxide, followed by hydrolysis of the resulting diethyl 1,1-cyclobutanedicarboxylate. nih.gov This classical approach, while effective, can be limited in its substrate scope and may require harsh reaction conditions.
Modern synthetic chemistry has introduced more sophisticated and efficient strategies. These include photochemical [2+2] cycloadditions, which allow for the direct formation of the cyclobutane ring from two alkene precursors. nih.gov More recently, methods based on C-H functionalization have emerged as a powerful tool for the construction and derivatization of cyclobutane rings. google.comgoogle.com These cutting-edge techniques offer unprecedented control over regioselectivity and stereoselectivity, enabling the synthesis of highly functionalized cyclobutane derivatives that were previously inaccessible.
While a specific, detailed synthesis for this compound is not prominently documented in peer-reviewed literature, a plausible synthetic route can be envisioned. This would likely involve the initial synthesis of cyclobutane-1,1-dicarboxylic acid via established methods, followed by a selective iodination at the 3-position. This could potentially be achieved through modern C-H functionalization strategies or by adapting free-radical halogenation methods, similar to those used for the chlorination of related cyclobutane systems.
Interactive Data Table: Comparison of Synthetic Approaches to Cyclobutane Scaffolds
| Synthetic Method | Description | Advantages | Disadvantages |
| Malonic Ester Synthesis | Condensation of a malonic ester with a 1,3-dihalopropane. nih.gov | Well-established, uses readily available starting materials. | Can require harsh conditions, may have limited scope. |
| [2+2] Photocycloaddition | Light-induced reaction between two alkene-containing molecules. nih.gov | Direct formation of the cyclobutane ring, can be highly stereoselective. | Often requires specific chromophores, can lead to mixtures of products. |
| C-H Functionalization | Direct activation and functionalization of a C-H bond on the ring. google.comgoogle.com | High atom economy, allows for late-stage functionalization. | May require specialized catalysts and directing groups. |
Current Research Paradigms and Future Outlook for Iodinated Cyclobutane Derivatives
The current paradigm in drug discovery and materials science is a continuous search for novel chemical entities with unique properties. Iodinated cyclobutane derivatives, such as this compound, are well-positioned to contribute to this endeavor. Their rigid, three-dimensional structure is ideal for probing the binding pockets of enzymes and receptors, while the versatile reactivity of the iodide and dicarboxylic acid groups allows for the rapid generation of diverse chemical libraries.
The future outlook for these compounds is promising. As synthetic methodologies continue to advance, the accessibility of complex building blocks like this compound will undoubtedly increase. This will likely spur further research into their application in areas such as:
Medicinal Chemistry: As scaffolds for the development of new therapeutic agents, where the cyclobutane core can act as a bioisostere for other cyclic or aromatic systems.
Materials Science: In the synthesis of novel polymers or metal-organic frameworks (MOFs), where the rigid dicarboxylic acid moiety can serve as a linker to construct extended, porous structures.
Catalysis: As ligands for transition metal catalysts, where the stereochemistry of the cyclobutane ring can be used to induce asymmetry in chemical reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7IO4 |
|---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
3-iodocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H7IO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
GGVDQGLMVNXKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodocyclobutane 1,1 Dicarboxylic Acid and Its Key Intermediates
Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutane (B1203170) Core and Iodine Substituent
A retrosynthetic analysis of 3-Iodocyclobutane-1,1-dicarboxylic acid suggests several potential synthetic pathways. The primary disconnections involve the formation of the cyclobutane ring and the introduction of the iodo group.
Disconnection of the Carbon-Iodine Bond: The most straightforward retrosynthetic step is the disconnection of the C-I bond, leading to a cyclobutane-1,1-dicarboxylic acid precursor with a suitable functional group at the C3 position that can be converted to an iodide. This precursor could be a 3-hydroxy, 3-bromo, or 3-tosyloxy derivative. This approach simplifies the synthesis to the construction of a functionalized cyclobutane-1,1-dicarboxylic acid.
Disconnection of the Cyclobutane Ring: Further disconnection of the cyclobutane ring itself points to several strategies:
[2+2] Cycloaddition: The four-membered ring can be envisioned as the product of a [2+2] cycloaddition between an allene or ketene equivalent and a suitably substituted alkene.
1,3-Dialkylation: The cyclobutane ring can be formed by the reaction of a malonic ester with a 1,3-dihalopropane, a classic approach for this type of structure.
Ring Expansion: A cyclopropylcarbinyl precursor could undergo a rearrangement to form the cyclobutane ring.
Ring Opening: A strained bicyclo[1.1.0]butane system could be opened to generate a functionalized cyclobutane.
Based on this analysis, a logical forward synthesis would first focus on constructing the cyclobutane-1,1-dicarboxylic acid skeleton, potentially with a functional group at the C3 position, followed by the introduction of the iodine atom.
Formation of the Cyclobutane-1,1-dicarboxylic Acid Skeleton
The construction of the cyclobutane-1,1-dicarboxylic acid framework is a critical step in the synthesis of the target molecule. Several established methods can be employed for this purpose.
Cyclization Reactions: [2+2] Cycloadditions (e.g., Photochemical, Catalyzed)
[2+2] cycloaddition reactions are a powerful tool for the formation of four-membered rings. byjus.comorgsyn.org These reactions typically involve the concerted or stepwise union of two unsaturated components.
Photochemical [2+2] Cycloadditions: The photodimerization of alkenes or the reaction of an alkene with a ketene can yield cyclobutane derivatives. baranlab.orgwikipedia.org For the synthesis of cyclobutane-1,1-dicarboxylic acid derivatives, the cycloaddition of an allene with an acrylic acid ester derivative could be a viable route. The reaction is often initiated by UV light and can proceed through a triplet excited state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. baranlab.org The regioselectivity and stereoselectivity of these reactions can sometimes be challenging to control. baranlab.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Allene | Diethyl methylenemalonate | hv, sensitizer | Diethyl 3-methylenecyclobutane-1,1-dicarboxylate | Theoretical |
| Ketene | Ethyl acrylate | hv | Ethyl 2-oxocyclobutane-1-carboxylate | Theoretical |
Catalyzed [2+2] Cycloadditions: Transition metal catalysts, particularly those based on copper, can promote [2+2] cycloaddition reactions under milder conditions than photochemical methods. wikipedia.org These catalyzed reactions can offer improved control over selectivity.
Base-Mediated Condensation Reactions (e.g., Malonic Ester Synthesis with Dibromides)
The malonic ester synthesis is a classic and highly effective method for the preparation of cyclobutane-1,1-dicarboxylic acid. nih.govcollegedunia.commdpi.comgoogle.comthieme-connect.de This method involves the dialkylation of a malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation of one of the carboxylic acid groups if desired.
The reaction is typically carried out by treating diethyl malonate with two equivalents of a strong base, such as sodium ethoxide, to generate the enolate. This is followed by the addition of 1,3-dibromopropane. The enolate undergoes a nucleophilic substitution reaction with the dibromopropane, first to form a mono-alkylated intermediate, which then undergoes an intramolecular cyclization to form the cyclobutane ring. nih.govthieme-connect.de Subsequent hydrolysis of the ester groups with a strong base, followed by acidification, yields cyclobutane-1,1-dicarboxylic acid. nih.gov
| Malonic Ester Derivative | Dihalide | Base | Product | Yield | Reference |
| Diethyl malonate | 1,3-Dibromopropane | Sodium ethoxide | Diethyl cyclobutane-1,1-dicarboxylate | Good | nih.gov |
| Diethyl malonate | 1-Bromo-3-chloropropane | Sodium ethoxide | Diethyl cyclobutane-1,1-dicarboxylate | Moderate | nih.gov |
Rearrangement-Based Approaches (e.g., Ring Expansion of Cyclopropylcarbinyl Precursors)
Ring expansion reactions of cyclopropylcarbinyl systems can provide access to cyclobutane derivatives. These rearrangements are typically promoted by the formation of a carbocation at the carbinyl position. The strain of the three-membered ring facilitates a rearrangement where one of the cyclopropyl C-C bonds migrates to the carbocation center, resulting in the formation of a four-membered ring.
For the synthesis of cyclobutane-1,1-dicarboxylic acid derivatives, a precursor such as diethyl 1-(hydroxymethyl)cyclopropane-1,1-dicarboxylate could be subjected to acidic conditions to promote the rearrangement. However, controlling the regioselectivity and avoiding competing reactions, such as elimination or the formation of homoallylic products, can be a challenge.
Ring-Opening and Functionalization of Strained Systems (e.g., Bicyclobutanes)
Bicyclo[1.1.0]butanes are highly strained molecules that can undergo ring-opening reactions to form functionalized cyclobutanes. nih.govnih.govacs.org The reaction of bicyclobutanes with various reagents can lead to the formation of 1,3-disubstituted cyclobutanes. nih.gov This approach offers a modern and powerful strategy for the synthesis of complex cyclobutane structures. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reagents. acs.org
| Bicyclobutane Derivative | Reagent | Catalyst | Product | Reference |
| Methyl bicyclo[1.1.0]butane-1-carboxylate | Phenylthiol | Radical initiator | Methyl 3-(phenylthio)cyclobutane-1-carboxylate | Theoretical |
| 1,3-Dicyanobicyclobutane | Water | Acid or base | 3-Cyanocyclobutane-1-carboxylic acid | Theoretical |
Total Synthesis of Related Cyclobutane-1,1-dicarboxylic Acid Derivatives
The synthesis of various substituted cyclobutane-1,1-dicarboxylic acid derivatives has been reported in the literature, often as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. sigmaaldrich.com For instance, cyclobutane-1,1-dicarboxylic acid itself is a precursor in the synthesis of the anticancer drug carboplatin. sigmaaldrich.com These syntheses often rely on the malonic ester cyclization as a key step.
Introduction of the Iodine Moiety
The introduction of an iodine atom onto the cyclobutane ring at the C-3 position is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, including direct iodination or by converting other functional groups into an iodo group.
Direct regioselective iodination of cyclobutane-1,1-dicarboxylic acid presents a challenge due to the relatively unactivated C-H bonds of the cyclobutane ring. However, analogous to the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid to yield 3-chlorocyclobutanecarboxylic acid, a similar approach for iodination can be considered. The selectivity for the C-3 position in such reactions is attributed to the directing effects of the carboxylic acid groups and the inherent reactivity of the cyclobutane ring hydrogens.
Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (DIH). The reactivity of these reagents can be enhanced by the use of strong acids or Lewis acids as catalysts. For instance, NIS in the presence of a catalytic amount of a Brønsted or Lewis acid can generate a more potent electrophilic iodine species.
A plausible synthetic route could involve the reaction of a diester derivative of cyclobutane-1,1-dicarboxylic acid with a suitable iodinating agent under conditions that promote radical or electrophilic substitution at the C-3 position. The choice of solvent and reaction temperature is crucial to control the selectivity and prevent side reactions.
Table 1: Iodination Reagents and Potential Applications
| Reagent | Activating Agent/Conditions | Potential Application |
|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, H₂SO₄ | Electrophilic iodination of activated or unactivated C-H bonds. |
| Iodine (I₂) | Nitric acid, (NH₄)₂S₂O₈ | Radical or electrophilic iodination. |
When a halogen is introduced at the C-3 position of the cyclobutane ring, a new stereocenter is created. In the absence of chiral influences, direct halogenation of an achiral precursor will result in a racemic mixture of the cis and trans isomers. The stereochemical outcome of such reactions is often dictated by the reaction mechanism.
For instance, a radical halogenation process typically proceeds through a planar radical intermediate. Subsequent attack by the halogen can occur from either face of the plane with roughly equal probability, leading to a mixture of diastereomers. The ratio of these diastereomers may be influenced by steric hindrance posed by the substituents at C-1.
In contrast, reactions proceeding through a cationic intermediate, such as a halonium ion, can exhibit high stereoselectivity, often leading to anti-addition products. However, the formation of a discrete carbocation on a cyclobutane ring can be followed by rearrangements, although this is less common in halogenation compared to reactions with strong acids.
Achieving stereochemical control in the halogenation step itself often requires the use of a chiral substrate or a chiral catalyst that can differentiate between the two enantiotopic C-H bonds at the C-3 position or control the direction of attack of the halogenating agent.
An alternative and often more controlled method for introducing the iodine moiety is through the conversion of other halogenated precursors. A common strategy is the Finkelstein reaction, which involves the treatment of a chloro or bromo derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. This nucleophilic substitution reaction is an equilibrium process, and its success relies on the precipitation of the less soluble sodium or potassium chloride/bromide from the reaction mixture, driving the equilibrium towards the formation of the iodo compound.
For the synthesis of this compound, a precursor such as diethyl 3-bromocyclobutane-1,1-dicarboxylate could be subjected to the Finkelstein reaction. The stereochemistry at the C-3 position in this S(_N)2 reaction is expected to proceed with inversion of configuration. Therefore, if a stereochemically pure bromo- or chloro-precursor is used, the corresponding iodo-derivative can be obtained with high stereochemical purity.
Another approach involves the conversion of a hydroxyl group at the C-3 position into an iodo group. This transformation can be achieved using various reagents, such as the Appel reaction (triphenylphosphine and iodine) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt. These methods also typically proceed with inversion of stereochemistry at the carbon bearing the hydroxyl group.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The synthesis of enantiomerically pure or enriched this compound is of significant interest for applications in medicinal chemistry and materials science. This can be achieved through several asymmetric strategies, including the use of chiral catalysts, chiral auxiliaries, or by separating diastereomeric intermediates.
The most effective strategies for asymmetric synthesis often involve establishing the key stereocenters during the formation of the cyclobutane ring itself. Various catalytic asymmetric methods for the synthesis of substituted cyclobutanes have been developed, including [2+2] cycloadditions. The use of chiral Lewis acids, organocatalysts, or transition metal catalysts can promote the formation of one enantiomer of the cyclobutane product over the other.
For example, a chiral catalyst could be employed in a [2+2] cycloaddition between a ketene and an alkene to generate an enantiomerically enriched cyclobutanone, which can then be further functionalized to the target molecule.
Alternatively, a chiral auxiliary can be attached to one of the starting materials. The auxiliary directs the stereochemical course of the cyclobutane-forming reaction and can be removed in a subsequent step. For instance, a chiral alcohol could be used to form an ester with a dicarboxylic acid precursor, and the steric bulk of the chiral auxiliary would then influence the facial selectivity of a subsequent reaction.
Another common approach to obtaining enantiomerically pure compounds is through diastereoselective synthesis followed by the separation of the resulting diastereomers. This can be achieved by reacting a racemic intermediate with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can often be separated by conventional techniques such as fractional crystallization or chromatography.
In the context of this compound, a racemic mixture of a key intermediate, such as 3-hydroxycyclobutane-1,1-dicarboxylic acid, could be esterified with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric esters. These esters could then be separated by chromatography. After separation, hydrolysis of the individual diastereomeric esters would yield the enantiomerically pure 3-hydroxy acid, which can then be converted to the corresponding iodo derivative with retention or inversion of stereochemistry depending on the chosen method.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | High efficiency, atom economy. | Catalyst development can be challenging and expensive. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, lower atom economy. |
Reactivity and Mechanistic Studies of 3 Iodocyclobutane 1,1 Dicarboxylic Acid
Reactions Involving the Iodine Substituent
The carbon-iodine bond is the most reactive site on the cyclobutane (B1203170) ring for many transformations due to its relative weakness and the ability of iodide to function as an excellent leaving group.
No specific experimental data for nucleophilic substitution reactions of 3-Iodocyclobutane-1,1-dicarboxylic acid is available in the reviewed literature.
| Reaction Type | Nucleophile | Proposed Product | Experimental Yield |
| SN2 | NaN3 | 3-Azidocyclobutane-1,1-dicarboxylic acid | Data Not Available |
| SN1 | H2O | 3-Hydroxycyclobutane-1,1-dicarboxylic acid | Data Not Available |
Treatment of this compound with a strong, non-nucleophilic base is expected to induce an elimination reaction, likely following an E2 mechanism, to yield cyclobut-1-ene-1,1-dicarboxylic acid. The regioselectivity of this reaction is straightforward due to the symmetry of the molecule. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. wikipedia.org The stereochemical requirement for an anti-periplanar arrangement of the departing proton and the iodide leaving group would influence the conformational dynamics of the reaction.
Specific studies detailing the conditions and outcomes of elimination reactions for this compound have not been identified in public literature.
The carbon-iodine bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
Suzuki Coupling: A palladium-catalyzed Suzuki-Miyaura coupling with an organoboron reagent (e.g., an arylboronic acid) would be expected to produce 3-aryl-cyclobutane-1,1-dicarboxylic acid. libretexts.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org
Sonogashira Coupling: The Sonogashira reaction involves the coupling of the iodo-compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a 3-alkynyl-cyclobutane-1,1-dicarboxylic acid. wikipedia.org
Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of the iodocyclobutane with an alkene. organic-chemistry.orglibretexts.org This reaction would lead to the formation of a new carbon-carbon bond at the C-3 position, yielding a substituted cyclobutane derivative.
While these reactions are standard for alkyl and aryl iodides, specific applications and optimized conditions for this compound are not documented in the available scientific literature.
| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |
| Suzuki | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Phenylcyclobutane-1,1-dicarboxylic acid |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 3-(Phenylethynyl)cyclobutane-1,1-dicarboxylic acid |
| Heck | Styrene | Pd(OAc)2 / PPh3 / Et3N | 3-Styrylcyclobutane-1,1-dicarboxylic acid |
Reductive dehalogenation would convert this compound into cyclobutane-1,1-dicarboxylic acid. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by using reducing agents such as zinc dust in acetic acid or hydride reagents. The specific conditions would determine the efficiency of the reduction.
There is no specific literature detailing the reductive dehalogenation of this compound.
The C-I bond can undergo homolytic cleavage under radical conditions (e.g., initiated by AIBN and using a radical mediator like tributyltin hydride) to form a cyclobutyl radical at the C-3 position. This radical intermediate could then be trapped by a hydrogen atom donor to afford the dehalogenated product or participate in intermolecular or intramolecular C-C bond-forming reactions.
Detailed mechanistic studies or applications of radical reactions involving this compound are not present in the reviewed scientific literature.
Reactions Involving the Dicarboxylic Acid Functionality
The two carboxylic acid groups at the C-1 position are key functional handles for a variety of transformations.
Esterification: The dicarboxylic acid can be converted to its corresponding diester through Fischer esterification, by reacting it with an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org
Amide Formation: Reaction with amines, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), would yield the corresponding diamide. youtube.comyoutube.com Direct reaction with an amine upon heating can also form the amide, though it often requires high temperatures. youtube.comresearchgate.net
Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4), yielding (1,1-bis(hydroxymethyl)cyclobutan-3-yl)iodide.
Decarboxylation: While malonic acids readily decarboxylate upon heating, 1,1-dicarboxylic acids like this one are more stable. Decarboxylation would require harsh conditions and would likely lead to a mixture of products, potentially including cyclobutanecarboxylic acid after subsequent dehalogenation.
While these are characteristic reactions of dicarboxylic acids, specific protocols and results for this compound are not available in the literature.
| Reaction Type | Reagents | Product |
| Diesterification | Methanol, H2SO4 (cat.) | Dimethyl 3-iodocyclobutane-1,1-dicarboxylate |
| Diamide Formation | Ammonia, DCC | 3-Iodocyclobutane-1,1-dicarboxamide |
| Reduction | LiAlH4 | [3-Iodo-1,1-bis(hydroxymethyl)]cyclobutane |
Esterification, Amidation, and Anhydride Formation
The presence of two carboxylic acid groups on a single carbon atom allows for standard derivatization reactions. The reactivity is comparable to that of other 1,1-dicarboxylic acids, such as cyclobutane-1,1-dicarboxylic acid.
Esterification: The conversion of the dicarboxylic acid to its corresponding esters (e.g., diethyl 3-iodocyclobutane-1,1-dicarboxylate) can be achieved through standard methods. Fischer esterification, involving reaction with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, milder conditions can be employed, such as reaction with alkyl halides in the presence of a base.
Amidation: Reaction with amines in the presence of a coupling agent (such as dicyclohexylcarbodiimide, DCC) or after conversion to a more reactive acyl chloride (using thionyl chloride, SOCl₂) would yield the corresponding amides. The formation of a diamide is expected if a sufficient amount of the amine is used.
Anhydride Formation: Intramolecular anhydride formation is not feasible due to both carboxylic acid groups being attached to the same carbon. However, intermolecular anhydride formation could be induced by heating with a dehydrating agent, though this would likely lead to polymerization. The formation of mixed anhydrides is also a possibility through reaction with other carboxylic acids or their derivatives.
| Reaction Type | Reagents | Expected Product |
| Esterification | Ethanol, H₂SO₄ (catalyst) | Diethyl 3-iodocyclobutane-1,1-dicarboxylate |
| Amidation | Ammonia, Coupling Agent | 3-Iodocyclobutane-1,1-dicarboxamide |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 3-Iodocyclobutane-1,1-dicarbonyl dichloride |
Selective Decarboxylation Reactions
Geminal dicarboxylic acids, which are derivatives of malonic acid, are known to undergo decarboxylation upon heating. This process involves the loss of one molecule of carbon dioxide to yield a monocarboxylic acid.
The thermal decarboxylation of this compound is expected to proceed by heating the compound, likely at temperatures between 150-200°C. This reaction would result in the formation of 3-iodocyclobutanecarboxylic acid. The mechanism typically involves a cyclic transition state, leading to the loss of CO₂ and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. Due to the symmetrical nature of the starting material after the first decarboxylation, selective removal of only one carboxyl group is inherent to the process, as the second decarboxylation would require significantly harsher conditions. Studies on the parent cyclobutane-1,1-dicarboxylic acid show that this decarboxylation proceeds readily upon heating. thieme-connect.deorgsyn.org
| Starting Material | Conditions | Product |
| This compound | Heat (Δ), ~150-200°C | 3-Iodocyclobutanecarboxylic acid |
| Cyclobutane-1,1-dicarboxylic acid | Heat (Δ), 160-170°C | Cyclobutanecarboxylic acid thieme-connect.de |
Transformations to Related Functional Groups (e.g., Lactones, Lactams)
The transformation of this compound into lactones or lactams is not a direct process and would require multi-step synthetic sequences. The formation of these cyclic structures necessitates the presence of a hydroxyl or amino group, respectively, at a suitable position for intramolecular cyclization.
Lactone Formation: A potential pathway to a lactone would first involve the substitution of the iodide at the C3 position with a hydroxyl group. This could be attempted using reagents like silver oxide in water or through an SN2 reaction with a hydroxide source, though elimination reactions might compete. If the resulting 3-hydroxycyclobutane-1,1-dicarboxylic acid is formed, subsequent heating could induce decarboxylation followed by intramolecular esterification (lactonization) between the remaining carboxylic acid and the hydroxyl group to form a bicyclic lactone.
Lactam Formation: Similarly, forming a lactam would require the initial conversion of the iodide to an amine via reaction with ammonia or an azide followed by reduction. The resulting 3-aminocyclobutane-1,1-dicarboxylic acid could then undergo decarboxylation and subsequent intramolecular amidation to yield a bicyclic lactam.
Cyclobutane Ring Transformations
The significant ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to reactions that lead to more stable acyclic or larger ring systems.
Ring-Opening Reactions and Skeletal Rearrangements (e.g., Thermal, Photochemical, Acid/Base Catalyzed)
Specific studies detailing the ring-opening or rearrangement reactions of this compound have not been widely reported. However, the behavior of cyclobutane derivatives in general provides a basis for predicting potential transformations.
Thermal Reactions: The thermal ring-opening of a simple cyclobutane to form two ethylene molecules is a very high-energy process, with an activation enthalpy of over 60 kcal/mol, and is generally not a facile reaction. arxiv.org The presence of substituents can lower this barrier, but specific pathways for this iodinated diacid are not documented.
Photochemical Reactions: Photochemical conditions, typically involving UV light, can promote electrocyclic ring-opening reactions, particularly in unsaturated systems like cyclobutenes. masterorganicchemistry.com For a saturated ring like that in this compound, photochemical reactions might instead involve radical pathways initiated by the cleavage of the weak carbon-iodine bond.
Acid/Base Catalyzed Reactions: Acid or base catalysis could potentially promote rearrangements. For instance, in the presence of a strong base, elimination of HI could occur to form cyclobutene-1,1-dicarboxylic acid. Under acidic conditions, protonation of the carboxyl groups could be followed by rearrangements, but such reactions are highly speculative without experimental evidence.
Ring Contraction and Expansion Methodologies
Methodologies for the ring contraction of a cyclobutane to a cyclopropane or its expansion to a cyclopentane are known in organic synthesis but have not been specifically applied to this compound in the available literature.
Ring Contraction: A Favorskii-type rearrangement is a common method for ring contraction of cyclic α-haloketones. This would require prior conversion of the dicarboxylic acid to a ketone, for example, 3-iodocyclobutanone.
Ring Expansion: Wagner-Meerwein type rearrangements can lead to ring expansion, often involving carbocationic intermediates. Such an intermediate could potentially be generated from the C3 position by promoting the loss of the iodide with a Lewis acid. The subsequent rearrangement could lead to a cyclopentane skeleton.
Stereochemical Outcomes of Ring Transformations
Without specific, documented examples of ring transformations for this compound, a detailed discussion of stereochemical outcomes is not possible. In general, the stereochemistry of such reactions is highly dependent on the mechanism:
Concerted Reactions: Pericyclic reactions, such as electrocyclic ring-openings, are governed by orbital symmetry rules (Woodward-Hoffmann rules) and are highly stereospecific. masterorganicchemistry.com
Stepwise Reactions: Reactions proceeding through carbocationic or radical intermediates may lead to a mixture of stereoisomers due to the potential for bond rotation in the intermediate species.
Further experimental research is required to elucidate the specific reactivity and stereochemical pathways for the ring transformations of this particular compound.
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments
Chemoselectivity:
In a reaction involving multiple nucleophiles or electrophiles, the chemoselectivity will be dictated by the relative reactivity of the functional groups. For instance, in the presence of a reagent that can react with both the C-I bond and the carboxylic acids, the outcome will depend on the reaction conditions.
Reaction with Nucleophiles: Strong, soft nucleophiles are expected to preferentially attack the carbon bearing the iodine atom via an S(_N)2 mechanism. Harder, more basic nucleophiles might favor deprotonation of the carboxylic acids.
Organometallic Coupling: In reactions like Suzuki or Heck coupling, the C-I bond is the expected site of reaction, leaving the carboxylic acid groups intact, provided appropriate catalysts and conditions are chosen.
Regioselectivity:
Regioselectivity in reactions of this compound would be particularly relevant in elimination reactions or in reactions involving the functionalization of the cyclobutane ring itself.
For example, in a palladium-catalyzed C-H arylation, the carboxylic acid groups can act as directing groups. Studies on other cyclobutane carboxylic acids have shown that γ-C-H functionalization can be achieved with high regioselectivity. nih.govnih.gov This suggests that in the presence of a suitable catalyst, arylation could potentially be directed to the C3 position.
Stereoselectivity:
The stereochemical outcome of reactions involving this compound is influenced by the rigid, puckered nature of the cyclobutane ring and the stereochemistry of the starting material.
Nucleophilic Substitution: S(_N)2 reactions at the C-I bond are expected to proceed with inversion of stereochemistry. The incoming nucleophile will attack from the face opposite to the leaving iodide.
Cycloaddition Reactions: While the target molecule itself is saturated, related cyclobutene (B1205218) dicarboxylic acids have shown exceptional stereoselectivity in Diels-Alder reactions. For instance, the addition of cyclobut-1-ene-1,2-dicarboxylic acid to cyclopentadiene yields predominantly the endo-stereoisomer, a selectivity attributed to intramolecular hydrogen bonding. rsc.org This highlights the significant role that the dicarboxylic acid functionality can play in directing the stereochemical course of a reaction.
Research on the stereoselective synthesis of cyclobutanes from pyrrolidines has demonstrated that stereochemical information from a precursor can be effectively transferred to the cyclobutane product. nih.govntu.ac.ukacs.org This suggests that reactions starting with an enantiomerically pure form of this compound could lead to products with high stereopurity.
The following table summarizes the expected selectivity in various reaction types based on analogous systems.
| Reaction Type | Expected Chemoselectivity | Expected Regioselectivity | Expected Stereoselectivity |
| Nucleophilic Substitution (S(_N)2) | Reaction at C-I bond | Attack at the carbon bearing iodine | Inversion of configuration |
| Elimination (E2) | Formation of cyclobutene | Dependent on base and stereochemistry | Follows anti-periplanar arrangement |
| Palladium-Catalyzed C-H Arylation | C-H functionalization | Potentially at C3 (γ to COOH) | Dependent on directing group and catalyst |
| Radical Reactions | C-I bond cleavage | Formation of a cyclobutyl radical | Potential for racemization or stereocontrol depending on the subsequent step |
Application As a Versatile Synthetic Building Block and Intermediate
Elaboration into Complex Natural Products and Bioactive Molecules
While no specific examples of the use of 3-Iodocyclobutane-1,1-dicarboxylic acid in the synthesis of natural products have been found, its structure lends itself to the construction of various complex molecular frameworks.
The gem-dicarboxylic acid moiety is a common precursor for the synthesis of spirocyclic compounds. By converting the dicarboxylic acid to a cyclic anhydride or a diketone, subsequent reactions could lead to the formation of a spiro center at the C1 position of the cyclobutane (B1203170) ring. The iodine at the C3 position could then be used to introduce further complexity or to initiate the formation of a second ring, potentially leading to fused ring systems.
Table 1: Potential Reactions for Spirocycle and Fused Ring Synthesis
| Reaction Type | Potential Transformation of this compound | Resulting Structure Type |
|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Conversion of dicarboxylic acid to diacyl chloride, followed by reaction with an aromatic substrate. | Fused polycyclic system |
| Dieckmann Condensation | Conversion to the corresponding diester, followed by intramolecular condensation. | Fused bicyclic β-keto ester |
The iodine atom on the cyclobutane ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental for the synthesis of diverse carbocyclic and heterocyclic frameworks.
Carbocyclic Frameworks: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to attach various alkyl, alkenyl, or alkynyl groups at the C3 position. These appended groups could then be further manipulated to construct larger carbocyclic systems.
Heterocyclic Frameworks: Nucleophilic substitution of the iodine by heteroatom nucleophiles (e.g., amines, thiols, alcohols) would directly lead to the formation of N-, S-, or O-containing heterocyclic systems fused or appended to the cyclobutane ring. For instance, intramolecular cyclization of a derivative where one of the carboxylic acids is converted to an amine could lead to a bicyclic lactam.
Role in the Design and Synthesis of Advanced Materials and Functional Molecules
The dicarboxylic acid functionality makes this compound a potential candidate for the synthesis of polymers and metal-organic frameworks (MOFs).
Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The rigid and three-dimensional nature of the cyclobutane ring could impart unique thermal and mechanical properties to the resulting polymers. The presence of the iodine atom could also allow for post-polymerization modification, introducing other functional groups along the polymer chain. Furthermore, if used in smaller quantities, it could act as a cross-linker to create polymer networks with enhanced rigidity and stability.
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
|---|---|---|
| Polyester | Diol (e.g., ethylene glycol) | Increased rigidity, potentially higher glass transition temperature. |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Enhanced thermal stability, unique solubility characteristics. |
Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Dicarboxylates are one of the most common classes of ligands used in MOF synthesis. The cyclobutane-1,1-dicarboxylate derived from the title compound could act as a rigid linker to build porous frameworks. The iodine atom would project into the pores of the MOF, offering a site for post-synthetic modification to tune the properties of the material, such as its gas sorption selectivity or catalytic activity.
Development of Novel Methodologies in Modern Organic Synthesis
The unique combination of functional groups in this compound could be exploited in the development of new synthetic methods. For example, the strained C-C bonds of the cyclobutane ring could be cleaved under specific conditions to generate linear molecules with defined stereochemistry. The iodine atom could also be used to explore novel radical-mediated or transition-metal-catalyzed reactions. However, without specific research to cite, these remain theoretical possibilities.
Contributions to Total Synthesis Strategies for Challenging Molecular Targets
A comprehensive review of the current scientific literature reveals a notable absence of documented applications of this compound in the total synthesis of natural products or other complex molecular targets. This lack of precedent, however, does not diminish its potential significance. The inherent structural and functional group attributes of this compound suggest that it could serve as a valuable precursor in synthetic strategies aimed at molecules containing the cyclobutane motif, a structural feature present in a variety of bioactive natural products.
The strategic incorporation of this compound into a synthetic route could offer several advantages. The gem-dicarboxylic acid group can act as a handle for further functionalization, for instance, through Curtius rearrangement to access diamines or through conversion to a cyclic ketone. The iodine atom, a versatile functional group, can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Sonogashira, and Heck cross-coupling reactions, as well as radical cyclizations and nucleophilic substitutions.
To illustrate the potential of this building block, one can envision its application in the synthesis of architecturally complex natural products possessing a cyclobutane core. The general strategy would involve the initial construction of a more elaborate intermediate by leveraging the reactivity of the iodo and dicarboxy functionalities. This intermediate could then be carried forward through a series of transformations to afford the final target molecule.
The following table outlines a hypothetical scenario for the application of this compound in a multi-step synthesis, highlighting the key transformations and the role of the building block.
| Hypothetical Target Moiety | Key Synthetic Strategy Utilizing this compound | Potential Transformations of the Iodo Group | Potential Transformations of the Dicarboxylic Acid Group |
| Fused Bicyclic Cyclobutane System | Intramolecular Heck reaction | Formation of a new carbon-carbon bond to construct a second ring. | Conversion to a ketone for further elaboration or esterification for solubility modulation. |
| Substituted Cyclobutane Amino Acid | Curtius rearrangement followed by functional group manipulation | Nucleophilic substitution with an azide source. | Conversion to a di-isocyanate intermediate. |
| Spirocyclic Cyclobutane Derivative | Ring-closing metathesis after functionalization of both iodo and dicarboxy groups | Sonogashira coupling to introduce a terminal alkyne. | Esterification with an olefin-containing alcohol. |
It is important to reiterate that these are prospective applications derived from the fundamental principles of organic synthesis. The actual realization of these synthetic routes would necessitate extensive experimental investigation to optimize reaction conditions and address potential challenges associated with the strained cyclobutane ring system. The lack of published research utilizing this compound in total synthesis underscores a significant opportunity for future research in the field of synthetic organic chemistry. The exploration of its reactivity and its successful incorporation into the synthesis of complex molecules would undoubtedly be a valuable contribution to the synthetic chemist's toolkit.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For 3-Iodocyclobutane-1,1-dicarboxylic acid, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₆H₇IO₄. aaronchem.com The calculated molecular weight of this compound is approximately 270.0219 g/mol . aaronchem.com
Beyond confirming the elemental composition, mass spectrometry reveals the compound's fragmentation pattern, offering valuable clues about its structure. In electron ionization mass spectrometry, the molecule is fragmented into smaller, charged ions. The analysis of these fragments helps to piece together the molecular structure. For carboxylic acids, common fragmentation pathways include the loss of hydroxyl (-OH) or carboxyl (-COOH) groups. libretexts.org Given the presence of the iodine atom, a significant fragmentation would involve the cleavage of the carbon-iodine bond.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for C₆H₇IO₄
| Fragment Ion Formula | Mass Lost | Predicted Fragment Mass (m/z) | Description |
|---|---|---|---|
| [C₆H₇O₄]⁺ | I | 143.0344 | Loss of an iodine radical |
| [C₆H₆IO₃]⁺ | OH | 252.9307 | Loss of a hydroxyl radical from a carboxylic acid group |
| [C₅H₇IO₂]⁺ | COOH | 225.9518 | Loss of a carboxyl radical |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HSQC, HMBC, NOESY) provides a complete picture of the atomic connectivity and spatial arrangement of atoms.
A full NMR analysis provides unambiguous evidence for the structure of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclobutane (B1203170) ring. The proton on the carbon bearing the iodine atom (CH-I) would appear as a multiplet, as would the methylene (CH₂) protons at the C2 and C4 positions. The chemical shifts and coupling constants of these signals provide information about their electronic environment and their geometric relationship to neighboring protons.
¹³C NMR: The carbon NMR spectrum would reveal six distinct carbon signals, corresponding to the quaternary carbon bonded to the two carboxyl groups, the two equivalent carboxyl carbons, the carbon bonded to iodine, and the two methylene carbons in the ring. The chemical shifts are indicative of the carbon type and its local environment.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this molecule, COSY would show correlations between the CH-I proton and the adjacent CH₂ protons, confirming the connectivity within the cyclobutane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the molecule's stereochemistry. researchgate.net
Table 2: Expected NMR Correlations for Structural Elucidation
| NMR Experiment | Information Provided | Expected Key Correlations for this compound |
|---|---|---|
| ¹H NMR | Proton chemical environments and multiplicities | Signals for CH-I and CH₂ protons of the cyclobutane ring. |
| ¹³C NMR | Carbon chemical environments | Signals for C(COOH)₂, COOH, C-I, and CH₂ carbons. |
| COSY | H-H connectivities (2-3 bonds) | Correlation between H3 and protons at H2/H4. |
| HSQC | C-H direct connectivities (1 bond) | Correlations between H2/C2, H3/C3, H4/C4. |
| HMBC | C-H long-range connectivities (2-3 bonds) | Correlations from H2/H4 to C1 (quaternary) and COOH carbons. |
| NOESY | H-H through-space proximity | Spatial relationships between H3 and protons at H2/H4. |
The primary stereochemical question for this molecule is the orientation of the iodine atom relative to the two carboxylic acid groups (i.e., cis or trans isomerism). Advanced NMR techniques, particularly NOESY, are instrumental in making this assignment. By analyzing through-space correlations, the relative proximity of the protons on the cyclobutane ring can be determined. For example, a strong NOE signal between the proton at C3 and specific protons at C2 and C4 would indicate that they are on the same face of the puckered cyclobutane ring, allowing for the assignment of the relative stereochemistry.
In-situ NMR spectroscopy involves monitoring a chemical reaction directly inside an NMR spectrometer. This powerful technique allows researchers to observe the formation of products, the consumption of reactants, and the appearance and disappearance of transient intermediates in real-time. Applying this method to the synthesis of this compound could provide crucial insights into the reaction mechanism, help optimize reaction conditions (temperature, time, catalysts), and identify any potential side products.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. It is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and how molecules pack together in a crystal lattice. mdpi.com
A single-crystal X-ray diffraction study would provide an unambiguous determination of the molecular structure of this compound. researchgate.net This analysis would definitively confirm the connectivity and provide precise measurements of all bond lengths and angles.
Key structural features that would be elucidated include:
Absolute Stereochemistry: The technique would confirm the cis or trans relationship between the iodine atom and the carboxylic acid groups.
Ring Conformation: Cyclobutane rings are not flat; they adopt a puckered conformation. X-ray analysis would reveal the precise puckering angle of the ring. rsc.org
Crystal Packing: The analysis would show how individual molecules interact with each other in the crystal. For dicarboxylic acids, this typically involves extensive intermolecular hydrogen bonding between the carboxyl groups, leading to the formation of supramolecular structures like chains or sheets. rsc.orgresearchgate.net
Table 3: Information Gained from Single-Crystal X-ray Diffraction
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Molecular Conformation | The exact 3D shape of the molecule, including ring puckering. |
| Stereochemistry | Unambiguous assignment of the relative and absolute configuration. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions governing crystal packing. |
Compound Names
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| cis-cyclobutane-1,2-dicarboxylic acid |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to predict the most stable hydrogen-bonding conformations and to estimate the energetic contributions of these interactions. Such theoretical studies, in conjunction with experimental data from single-crystal X-ray diffraction of suitable derivatives, would be invaluable in mapping the complete hydrogen bonding network.
Table 1: Expected Hydrogen Bonding Parameters for this compound Dimers (based on analogs)
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
|---|
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Preferences
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of this compound. These methods probe the vibrational modes of the molecule, providing a detailed fingerprint that is sensitive to its functional groups and conformational state.
The IR and Raman spectra of this compound are expected to exhibit several characteristic bands. The carboxylic acid groups will give rise to prominent features, including:
A broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹, indicative of strong hydrogen bonding.
A sharp and intense C=O stretching vibration, usually found in the region of 1700-1725 cm⁻¹ for dimeric carboxylic acids.
C-O stretching and O-H bending modes in the fingerprint region (1450-900 cm⁻¹).
The cyclobutane ring itself has a set of characteristic vibrational modes, including ring puckering, breathing, and deformation modes. These are often complex and can be sensitive to the nature and position of substituents. The presence of the iodine atom is expected to influence these ring vibrations.
A key vibrational mode for this molecule is the C-I stretch. The carbon-iodine bond is relatively weak and involves a heavy atom, resulting in a low-frequency vibration. The C-I stretching mode is typically observed in the far-infrared or low-frequency Raman region, generally between 500 and 600 cm⁻¹. The precise frequency can provide information about the local environment of the C-I bond.
Conformational preferences of the cyclobutane ring, such as whether it exists in a puckered or planar conformation, can also be investigated using vibrational spectroscopy. Different conformers would likely exhibit distinct vibrational spectra, and temperature-dependent studies could reveal the relative stabilities of these forms.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 3300 - 2500 | IR | Broad absorption |
| C-H stretch (ring) | 3000 - 2850 | IR, Raman | |
| C=O stretch (dimer) | 1725 - 1700 | IR, Raman | Strong intensity |
| CH₂ scissoring | ~1450 | IR, Raman | |
| C-O stretch / O-H bend | 1440 - 1395 / 1300 - 1200 | IR, Raman | Often coupled modes |
| Cyclobutane ring modes | 1250 - 850 | IR, Raman | Complex, fingerprint region |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
This compound possesses a stereocenter at the 3-position of the cyclobutane ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive techniques for determining the enantiomeric purity and, crucially, the absolute configuration of chiral molecules in solution.
Electronic Circular Dichroism (ECD): The carboxylic acid chromophore exhibits a weak n → π* electronic transition at around 200-220 nm. While this absorption is weak in conventional UV-Vis spectroscopy, it is electronically forbidden but magnetically allowed, making it sensitive to the chiral environment and thus observable in ECD. The sign and intensity of the Cotton effect associated with this transition are directly related to the absolute configuration of the stereocenter. The presence of the iodine atom, with its large atomic number and polarizability, can significantly perturb the electronic transitions of the carboxylic acid chromophore, potentially leading to a more intense and informative ECD spectrum.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation for the vibrational transitions of a molecule. VCD is particularly well-suited for determining the absolute configuration of molecules in solution without the need for crystallization. The VCD spectrum provides a rich set of signed peaks throughout the mid-infrared region. The C-H, C=O, and C-O stretching and bending vibrations are all expected to show VCD signals.
For an unambiguous determination of the absolute configuration, experimental ECD and VCD spectra are typically compared with spectra predicted from quantum chemical calculations. By performing these calculations for one enantiomer (e.g., the R-enantiomer), the predicted spectrum can be compared to the experimental one. A match in the sign and relative intensity of the key bands allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. The spectrum of the other enantiomer (S) would be a mirror image. This combination of experimental chiroptical spectroscopy and theoretical calculations provides a definitive method for the stereochemical characterization of this compound.
Computational and Theoretical Chemistry Investigations
Elucidation of Reaction Mechanisms through Transition State Calculations
Solvation Models and Environmental Effects on Reactivity
Further research and publication in the field of computational chemistry would be required to address these specific aspects of 3-Iodocyclobutane-1,1-dicarboxylic acid.
Conformational Analysis and Stereoisomerism Studies
The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the orientation of its substituents. Unlike planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds. libretexts.org This puckering results in two distinct positions for substituents: axial and equatorial. For a monosubstituted cyclobutane, the substituent generally prefers the equatorial position to minimize steric interactions. acs.org
In the case of this compound, two primary stereoisomers exist: cis and trans. In the cis isomer, the iodine atom and a reference carboxylic acid group are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these stereoisomers will have a set of possible conformers arising from the ring puckering.
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the relative stabilities of these conformers. By calculating the electronic energy of each optimized geometry, a potential energy surface can be mapped out. These calculations typically reveal that the conformer with the bulky iodine atom in the equatorial position is lower in energy, thus representing the more stable conformation. acs.org The energy difference between the axial and equatorial conformers provides insight into the conformational flexibility of the molecule.
A hypothetical conformational analysis of the trans isomer of this compound would involve identifying two main puckered conformers. In one, the iodine atom occupies an equatorial position, and in the other, it is in an axial position. The carboxylic acid groups at the 1-position also have rotational freedom, which further complicates the conformational space.
Table 1: Hypothetical Relative Energies of trans-3-Iodocyclobutane-1,1-dicarboxylic acid Conformers This table is for illustrative purposes only and does not represent experimental data.
| Conformer | Iodine Position | Relative Energy (kcal/mol) | Puckering Angle (degrees) |
|---|---|---|---|
| 1 | Equatorial | 0.00 | ~25 |
The puckering of the cyclobutane ring is a dynamic process, and the molecule can interconvert between different puckered forms. The energy barrier for this ring inversion can also be calculated and is a key parameter in understanding the molecule's dynamic behavior. acs.org Understanding these conformational preferences is crucial as the spatial arrangement of the functional groups can significantly influence the molecule's reactivity and its interactions with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time.
A typical MD simulation of this compound would begin by placing the molecule in a simulation box filled with a chosen solvent, for instance, water or an organic solvent. bioinformaticsreview.comacs.org The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
From the simulation trajectory, a wealth of information can be extracted:
Conformational Dynamics: MD simulations can track the puckering of the cyclobutane ring over time, showing the frequency of transitions between different conformational states. This provides a more realistic picture of the molecule's flexibility compared to static energy calculations.
Solvation Structure: The simulation reveals how solvent molecules arrange themselves around the solute. For this compound, this would involve analyzing the hydration shells around the polar carboxylic acid groups and the more hydrophobic iodine atom. The formation of hydrogen bonds between the carboxylic acid groups and water molecules can be quantified.
Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated, which is important for understanding its transport behavior in solution.
Table 2: Hypothetical Output from a Molecular Dynamics Simulation of this compound in Water This table is for illustrative purposes only and does not represent experimental data.
| Property | Simulated Value | Units |
|---|---|---|
| Diffusion Coefficient | 1.2 x 10⁻⁵ | cm²/s |
| Average number of hydrogen bonds (solute-water) | 4.5 | - |
These simulations can provide critical insights into how the molecule behaves in a realistic chemical environment, which is essential for predicting its reactivity and availability for chemical reactions.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides methods to predict spectroscopic parameters, which are invaluable for identifying and characterizing molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensor for each nucleus in the molecule, the chemical shifts can be predicted. acs.orgscm.com These theoretical predictions are then compared with experimental spectra to aid in the assignment of signals and to confirm the structure of the synthesized compound. For this compound, calculations would be performed for the ¹H and ¹³C nuclei. The predicted shifts would be sensitive to the conformation of the molecule, particularly the distinction between axial and equatorial protons on the cyclobutane ring.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for trans-3-Iodocyclobutane-1,1-dicarboxylic acid This table is for illustrative purposes only and does not represent experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (quaternary) | ~55 |
| C2, C4 (CH₂) | ~35 |
| C3 (CHI) | ~20 |
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. openmopac.netq-chem.com A harmonic vibrational analysis is typically performed on the optimized geometry of the molecule. This calculation yields a set of normal modes of vibration and their corresponding frequencies. researchgate.netcore.ac.uk The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the computational method. acs.org The predicted spectrum can be used to assign specific absorption bands in the experimental IR spectrum to particular molecular motions, such as the C=O stretch of the carboxylic acid groups or the C-I stretch.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is for illustrative purposes only and does not represent experimental data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | ~3300-3500 |
| C=O stretch (carboxylic acid) | ~1700-1750 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (focused on chemical reactivity and synthetic utility)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a molecule with its biological activity or its physicochemical properties, respectively. mdpi.com
For this compound, QSPR studies would be particularly relevant for predicting its chemical reactivity and synthetic utility. semanticscholar.org These studies involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
A QSPR model is then developed by finding a mathematical relationship between a set of these descriptors and a particular property of interest. For example, a QSPR model could be developed to predict the pKa of the carboxylic acid groups. This would involve calculating descriptors for a series of known carboxylic acids and correlating them with their experimental pKa values. The resulting model could then be used to predict the pKa of this compound.
In the context of synthetic utility, QSPR could be used to predict the reactivity of the C-I bond. Descriptors such as the bond dissociation energy or the partial charge on the carbon and iodine atoms could be correlated with the reaction rates of similar compounds in nucleophilic substitution reactions. This would provide a quantitative prediction of how readily the iodine atom can be displaced, which is a key consideration in planning synthetic routes involving this compound.
Table 5: Hypothetical Molecular Descriptors for this compound for use in QSPR Studies This table is for illustrative purposes only and does not represent experimental data.
| Descriptor | Hypothetical Value | Relevance to Reactivity/Utility |
|---|---|---|
| Molecular Weight | 270.02 | General property |
| LogP | ~1.5 | Solubility and partitioning behavior |
| HOMO Energy | -9.5 eV | Susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack |
By developing such models, the chemical behavior of this compound can be anticipated, aiding in the design of experiments and the optimization of reaction conditions for its use in synthesis.
Emerging Research Frontiers and Future Directions
Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. rsc.org For a molecule like 3-Iodocyclobutane-1,1-dicarboxylic acid, these principles can be applied to both its initial synthesis and its subsequent transformations.
Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more benign alternatives. A significant area of exploration is photocatalysis , particularly visible-light-mediated processes. syrris.com Photocatalytic [2+2] cycloadditions represent a powerful and sustainable method for constructing the cyclobutane (B1203170) core. nih.govyoutube.com These reactions can often be performed at room temperature, reducing energy consumption and minimizing thermal degradation pathways. rsc.org The development of heterogeneous photocatalysts could further enhance sustainability by allowing for easy catalyst recovery and reuse. nih.gov
Biocatalysis offers another green avenue, employing enzymes for highly selective transformations under mild conditions. youtube.com While the direct enzymatic synthesis of a halogenated cyclobutane may be challenging, enzymes like lipases could be used for the enantioselective resolution of chiral cyclobutane derivatives, and ketoreductases could facilitate highly diastereoselective reductions of related intermediates. youtube.comrsc.org
Furthermore, the synthesis of the cyclobutane framework from biorenewable starting materials is a key goal. For instance, building blocks derived from biomass, such as sorbic acid, have been successfully used to synthesize cyclobutane-containing diacids via photoenergy, presenting a sustainable alternative to petroleum-derived precursors. semanticscholar.org
The choice of solvents also plays a crucial role in the greenness of a synthetic process. Research into replacing traditional volatile organic compounds with bio-based solvents, such as those derived from lactic acid or γ-valerolactone, could significantly reduce the environmental footprint of synthesizing and functionalizing this compound. ucd.ie
| Approach | Key Advantages | Potential Application to this compound |
|---|---|---|
| Visible-Light Photocatalysis | Mild conditions, high selectivity, reduced energy use. syrris.comrsc.org | Sustainable [2+2] cycloaddition for core synthesis. |
| Biocatalysis | High chemo-, regio-, and enantioselectivity; aqueous media. youtube.com | Enantioselective resolution of derivatives. |
| Biorenewable Feedstocks | Reduces reliance on fossil fuels. semanticscholar.org | Synthesis of the cyclobutane diacid core from plant-derived molecules. |
| Green Solvents | Lower toxicity, biodegradability, reduced pollution. ucd.ie | Replacement of hazardous solvents in synthesis and purification steps. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. thieme-connect.com For the synthesis and manipulation of compounds like this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This is particularly beneficial for managing highly exothermic or rapid reactions, such as organometallic transformations or certain halogenations, which can be difficult to control on a large scale in batch reactors. nih.govyoutube.com
The development of photochemical flow reactors, often utilizing energy-efficient LED technology, is especially relevant for the [2+2] cycloaddition reactions used to form the cyclobutane core. synplechem.comresearchgate.net Flow setups allow for uniform irradiation of the reaction mixture, leading to higher yields, shorter reaction times, and improved reproducibility compared to batch photochemistry. nih.gov This technology can be readily scaled to produce multigram quantities of cyclobutane building blocks. synplechem.com
Beyond synthesis, automated platforms are revolutionizing chemical discovery by accelerating the design-synthesize-test cycle. researchgate.net this compound is an ideal candidate for integration into such systems. Its distinct functional groups can be addressed sequentially to create large libraries of derivatives. Cartridge-based automated synthesizers, which use pre-packed reagents for specific transformations, could be developed for reactions like amide coupling to the carboxylic acid groups or Suzuki and Sonogashira coupling at the iodine position. This would enable the rapid generation of novel compounds for screening in drug discovery and materials science programs.
Exploration of Novel Catalytic Systems for Transformations of the Iodine Moiety
The carbon-iodine bond is a key functional group in this compound, serving as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research will focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
Palladium-catalyzed cross-coupling reactions are well-established, but there is a continuous drive to develop more active and robust catalysts. For instance, novel phosphine (B1218219) ligands can enable cross-coupling of organoiodides at room temperature, reducing energy input and improving functional group tolerance. Beyond palladium, nickel-based catalytic systems are gaining prominence as a more earth-abundant and cost-effective alternative for transforming organoiodides.
Hypervalent iodine compounds are also emerging as powerful, environmentally friendly alternatives to traditional transition metal catalysts for a variety of oxidative functionalizations. thieme-connect.com Developing catalytic cycles where an aryl iodide precatalyst is oxidized in situ to the active hypervalent iodine species can facilitate reactions like C-H aminations and arylations, which could be applied to derivatives of the target molecule.
Furthermore, leveraging the unique reactivity of the strained cyclobutane ring, novel catalytic approaches can be explored. For example, silver-π-acid catalysis has been shown to enable the diastereocontrolled C(sp2)–H cyclobutylation of certain substrates, highlighting how external catalysts can modulate the inherent reactivity of the four-membered ring system.
| Catalytic System | Key Features | Potential Application |
|---|---|---|
| Advanced Palladium Catalysts | High efficiency, room temperature reactions, broad scope. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. |
| Nickel Catalysis | Earth-abundant metal, unique reactivity pathways. | Reductive couplings and cross-electrophile couplings. |
| Hypervalent Iodine Catalysis | Metal-free, environmentally benign, unique oxidative transformations. thieme-connect.com | Oxidative coupling reactions. |
| Silver-π-Acid Catalysis | Activation of strained rings for novel bond formations. | Diastereoselective functionalization of the cyclobutane core. |
Design of Next-Generation Building Blocks and Functionalized Cyclobutane Derivatives
While cyclobutane rings are found in numerous natural products, their representation in approved pharmaceuticals has historically been limited and structurally simple. syrris.comsynplechem.com There is a significant opportunity to explore more complex, densely functionalized cyclobutane scaffolds to access novel chemical space. This compound is an excellent starting point for creating such next-generation building blocks.
The dicarboxylic acid moiety can be converted into a range of functional groups. For example, reduction can yield the corresponding diol, amidation can lead to diamides or polyamides, and conversion to acid chlorides can precede esterification or Friedel-Crafts reactions. The iodine atom can be replaced through various cross-coupling reactions to install aryl, alkyl, or alkynyl groups. nih.govnih.gov
These transformations can be combined to produce a diverse array of highly functionalized derivatives. For example, a Suzuki coupling followed by conversion of the carboxylic acids to amides would yield a complex, three-dimensional scaffold with potential applications in medicinal chemistry as a conformationally restricted dipeptide mimetic. cinz.nz The development of radical cascade reactions, potentially catalyzed by copper, could also enable the direct synthesis of highly functionalized cyclobutene (B1205218) derivatives from the saturated cyclobutane core, introducing multiple new functional groups in a single step. researchgate.net
Synergistic Applications of Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating research. Density Functional Theory (DFT) calculations, for instance, can provide deep mechanistic insights into reaction pathways, helping to explain observed regio- and stereoselectivities and to predict the outcomes of new reactions.
In the context of this compound, computational studies can be used to:
Design more effective catalysts: By modeling transition states and reaction intermediates, researchers can rationally design ligands or catalysts with improved activity and selectivity for transformations of the iodine moiety.
Predict reaction outcomes: Computational models can help predict the feasibility and stereochemical outcome of complex reactions, such as those involving the stereocontrolled functionalization of the cyclobutane ring, thereby guiding experimental efforts.
Understand conformational preferences: The puckered nature of the cyclobutane ring influences its reactivity and how it is presented to binding partners. Computational analysis can elucidate the preferred conformations of derivatives, which is crucial for designing molecules with specific biological activities.
This synergistic approach, where computational predictions guide laboratory experiments and experimental results validate and refine computational models, will be essential for efficiently exploring the vast chemical space accessible from this compound. nih.gov
Potential for Supramolecular Assembly and Advanced Self-Assembled Structures
The dicarboxylic acid functionality of this compound makes it an attractive candidate for applications in supramolecular chemistry. cinz.nz Carboxylic acids are well-known for their ability to form robust and directional hydrogen bonds, leading to the formation of dimers, chains, or more complex networks.
This potential for self-assembly could be harnessed to create novel materials. For example, derivatives where the iodine has been replaced by a large, planar aromatic group via a Suzuki coupling could self-assemble in the solid state or in solution to form liquid crystals or organogels. The rigid cyclobutane core would serve as a non-aromatic, three-dimensional spacer element, influencing the packing and properties of the resulting supramolecular structure.
Furthermore, the principles of crystal engineering could be applied to design metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs) using this compound as a linker. The defined geometry of the cyclobutane ring and the divergent orientation of the carboxylic acids could lead to frameworks with unique pore structures and properties. The use of chiral supramolecular templates could also guide the stereochemistry of reactions, such as [2+2] photocycloadditions, to produce enantiomerically pure cyclobutane derivatives through host-guest complexation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
